molecular formula C19H16O5 B2458795 Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 56820-13-4

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2458795
CAS No.: 56820-13-4
M. Wt: 324.332
InChI Key: GPNAMTUVYZOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, commonly known as Ethyl Borneol, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl Borneol is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects
Ethyl Borneol has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. In addition, it has been shown to improve cognitive function and to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl Borneol is its low toxicity, which makes it a safe compound to use in lab experiments. However, its solubility in water is limited, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Ethyl Borneol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and stroke. Another area of interest is its potential as a natural preservative in the food industry. Further research is needed to fully understand the mechanism of action of Ethyl Borneol and to explore its potential applications in various fields.
Conclusion
In conclusion, Ethyl Borneol is a synthetic compound that has potential applications in various fields, including pharmacology and food preservation. Its low toxicity and neuroprotective effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

Ethyl Borneol can be synthesized through the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with benzoyl chloride and ethyl alcohol in the presence of a catalyst. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Ethyl Borneol has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been found to have neuroprotective effects in the treatment of Alzheimer's disease and stroke.

Properties

IUPAC Name

ethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAMTUVYZOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.